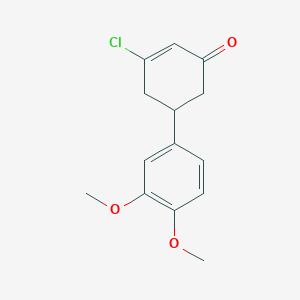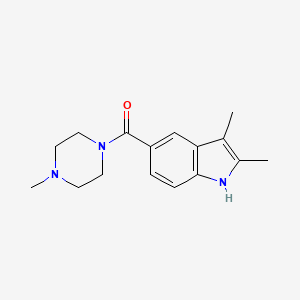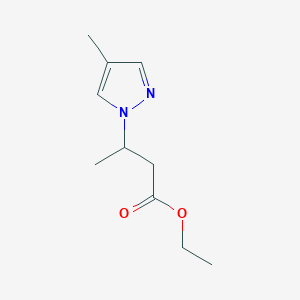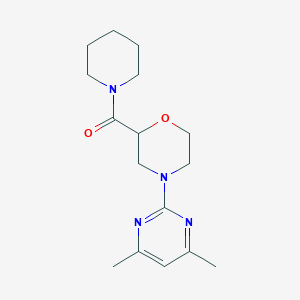
2-Cyclohexen-1-one, 3-chloro-5-(3,4-dimethoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclohexen-1-one, 3-chloro-5-(3,4-dimethoxyphenyl)- is an organic compound that belongs to the class of cyclohexenones. This compound is characterized by the presence of a cyclohexenone ring substituted with a chloro group and a 3,4-dimethoxyphenyl group. It is a versatile intermediate used in the synthesis of various chemical products, including pharmaceuticals and fragrances.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
From Resorcinol via 1,3-Cyclohexanedione: This method involves the conversion of resorcinol to 1,3-cyclohexanedione, followed by further reactions to introduce the chloro and 3,4-dimethoxyphenyl groups.
Birch Reduction of Anisole: Anisole undergoes Birch reduction followed by acid hydrolysis to yield cyclohexenone derivatives. Subsequent chlorination and introduction of the 3,4-dimethoxyphenyl group complete the synthesis.
α-Bromination of Cyclohexanone: Cyclohexanone is brominated at the α-position, followed by treatment with a base to form the cyclohexenone structure. Chlorination and addition of the 3,4-dimethoxyphenyl group are then performed.
Hydrolysis of 3-Chloro Cyclohexene: This method involves the hydrolysis of 3-chloro cyclohexene followed by oxidation to form the cyclohexenone derivative. The 3,4-dimethoxyphenyl group is then introduced.
Industrial Production Methods
Industrial production of 2-Cyclohexen-1-one, 3-chloro-5-(3,4-dimethoxyphenyl)- typically involves catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts. This method is efficient and scalable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Conjugate Addition: The compound can participate in Michael addition reactions with nucleophiles such as enolates or silyl enol ethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, vanadium catalysts.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols.
Conjugate Addition: Organocopper reagents, Grignard reagents.
Major Products Formed
Oxidation: Various oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Substituted cyclohexenone derivatives.
Conjugate Addition: Adducts formed from Michael addition reactions.
Aplicaciones Científicas De Investigación
2-Cyclohexen-1-one, 3-chloro-5-(3,4-dimethoxyphenyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, pharmaceuticals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-Cyclohexen-1-one, 3-chloro-5-(3,4-dimethoxyphenyl)- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, participating in nucleophilic addition reactions. It can also undergo redox reactions, influencing cellular redox states and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohex-2-en-1-one: A simpler cyclohexenone derivative without the chloro and 3,4-dimethoxyphenyl groups.
3,5,5-Trimethyl-2-cyclohexen-1-one: A cyclohexenone derivative with different substituents.
4-(3-Oxo-1-butenyl)-3,5,5-trimethyl-2-cyclohexen-1-one: Another cyclohexenone derivative with a different substitution pattern.
Uniqueness
2-Cyclohexen-1-one, 3-chloro-5-(3,4-dimethoxyphenyl)- is unique due to the presence of both the chloro and 3,4-dimethoxyphenyl groups, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable intermediate in various synthetic and research applications.
Propiedades
Número CAS |
1114597-00-0 |
|---|---|
Fórmula molecular |
C14H15ClO3 |
Peso molecular |
266.72 g/mol |
Nombre IUPAC |
3-chloro-5-(3,4-dimethoxyphenyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C14H15ClO3/c1-17-13-4-3-9(7-14(13)18-2)10-5-11(15)8-12(16)6-10/h3-4,7-8,10H,5-6H2,1-2H3 |
Clave InChI |
OCYLSWDXPYIONM-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C2CC(=CC(=O)C2)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2,2-diphenylacetamide](/img/structure/B15112113.png)
![N-[3-(3,4-difluorophenyl)isoxazol-5-yl]-2-(2-methoxyphenoxy)propanamide](/img/structure/B15112121.png)

![5-[(4-bromophenoxy)methyl]-1-(4-bromophenyl)-1H-tetrazole](/img/structure/B15112139.png)
![1-{2-[(3-Chlorobenzyl)sulfanyl]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B15112145.png)
![2-chloro-1-(4,4,7,8-tetramethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone](/img/structure/B15112153.png)
![2-[[[1-(2,2-Difluoroethyl)pyrazol-4-yl]amino]methyl]phenol;hydrochloride](/img/structure/B15112155.png)

![4-[(2-Amino-4-chlorophenyl)amino]cyclohexan-1-ol](/img/structure/B15112162.png)

![(7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)(phenyl)methanone](/img/structure/B15112173.png)
![6-Benzyl-7-(4-cyclopentylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B15112188.png)


